molecular formula C4H4FN B8007170 cis-2-Fluorocyclopropanecarbonitrile

cis-2-Fluorocyclopropanecarbonitrile

Cat. No.: B8007170
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-DMTCNVIQSA-N
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Description

Trans-2-Fluorocyclopropanecarbonitrile: is an organic compound with the molecular formula C4H4FN It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopropanecarbonitrile in an appropriate solvent, such as acetonitrile, at room temperature .

Industrial Production Methods: Industrial production of cis-2-Fluorocyclopropanecarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the chemical industry, cis-2-Fluorocyclopropanecarbonitrile is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various functionalized compounds .

Mechanism of Action

The mechanism by which cis-2-Fluorocyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can stabilize transition states and intermediates, while the nitrile group can act as an electron-withdrawing group, affecting the overall reaction pathway .

Comparison with Similar Compounds

Uniqueness: Trans-2-Fluorocyclopropanecarbonitrile is unique due to the combination of a fluorine atom and a nitrile group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

(1R,2S)-2-fluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDEALSRGHQIP-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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